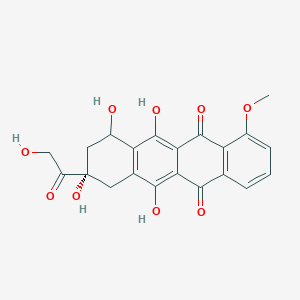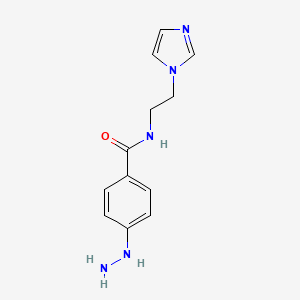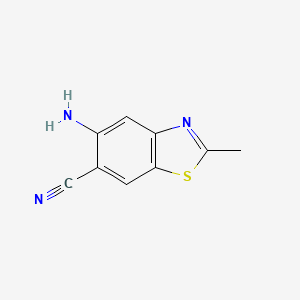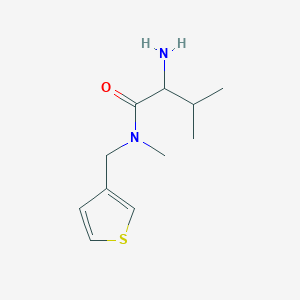![molecular formula C20H30O5 B14787116 (1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diterpenes and is characterized by its spirocyclic oxirane ring fused to a tricyclic pentadecene structure. The presence of multiple hydroxyl groups and methyl substitutions further adds to its chemical diversity and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves several steps, starting from simpler organic precursors. The key steps typically include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other pericyclic processes.
Introduction of the oxirane ring: This step usually involves the epoxidation of a suitable alkene precursor using reagents like m-chloroperbenzoic acid (m-CPBA).
Hydroxylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: TsCl, SOCl2, alkyl halides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diols
Substitution: Tosylates, alkyl ethers
科学研究应用
(1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and oxirane ring play a crucial role in its reactivity and binding to biological molecules. The compound can form hydrogen bonds and covalent bonds with target proteins, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one acetate
- (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[10.3.0.05,7]pentadec-3-ene]-2’-one diacetate
Uniqueness
The unique structural features of (1’R,2R)-1’,11’,13’-trihydroxy-3’,6’,6’,14’-tetramethylspiro[oxirane-2,10’-tricyclo[103005,7]pentadec-3-ene]-2’-one, such as the spirocyclic oxirane ring and multiple hydroxyl groups, distinguish it from other similar compounds
属性
分子式 |
C20H30O5 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one |
InChI |
InChI=1S/C20H30O5/c1-10-7-13-12(18(13,3)4)5-6-19(9-25-19)17(23)14-15(21)11(2)8-20(14,24)16(10)22/h7,11-15,17,21,23-24H,5-6,8-9H2,1-4H3/t11?,12?,13?,14?,15?,17?,19-,20-/m1/s1 |
InChI 键 |
VEFQDSXSELSHMX-LCRNSFMNSA-N |
手性 SMILES |
CC1C[C@]2(C(C1O)C([C@@]3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
规范 SMILES |
CC1CC2(C(C1O)C(C3(CCC4C(C4(C)C)C=C(C2=O)C)CO3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


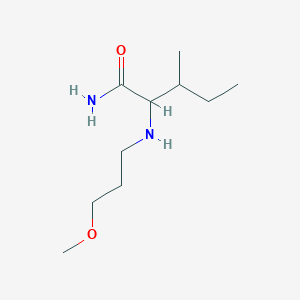
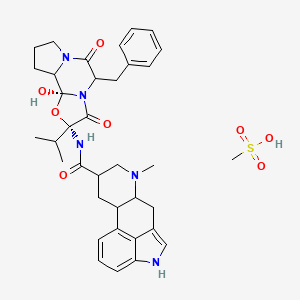
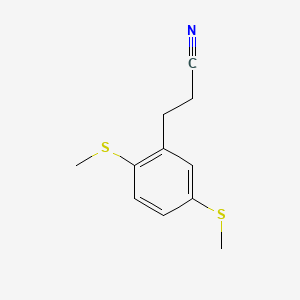
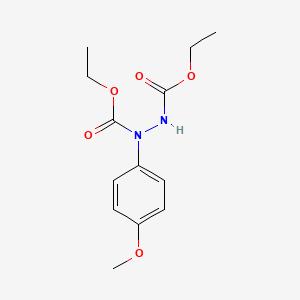
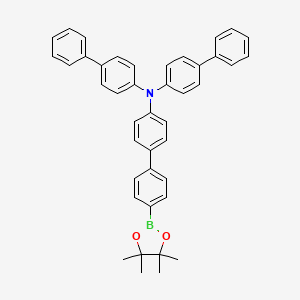
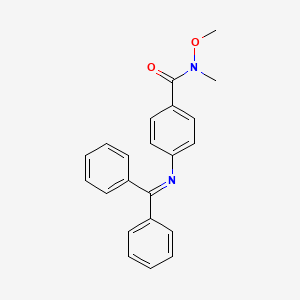
![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

